![molecular formula C13H11NO6 B099448 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- CAS No. 16286-25-2](/img/structure/B99448.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as Meldrum's acid and has been used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including Michael addition reactions and aldol condensation reactions. This compound has also been reported to exhibit antioxidant and antimicrobial activities.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] have not been extensively studied. However, it has been reported to exhibit antioxidant and antimicrobial activities, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its relatively low stability and the need for careful handling due to its potential explosive nature.
Orientations Futures
There are several future directions for the study of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]. One possible direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the study of its potential applications in various scientific research fields, including medicinal chemistry, material science, and analytical chemistry. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
Propriétés
Numéro CAS |
16286-25-2 |
|---|---|
Nom du produit |
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- |
Formule moléculaire |
C13H11NO6 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-4-3-5-9(6-8)14(17)18/h3-7H,1-2H3 |
Clé InChI |
QNQMAOGVJKYURH-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C |
SMILES canonique |
CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

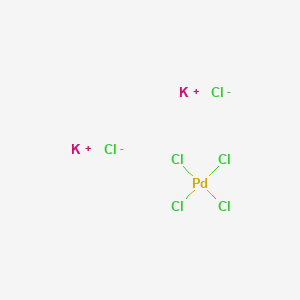
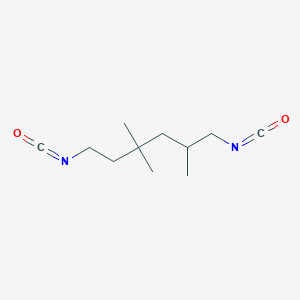
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
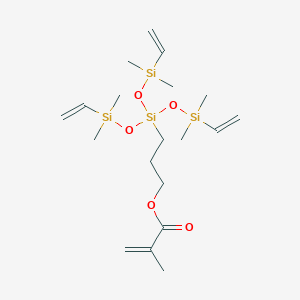
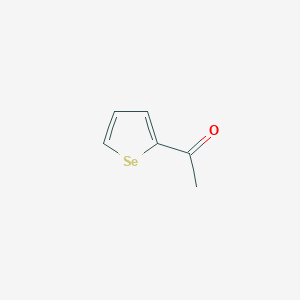

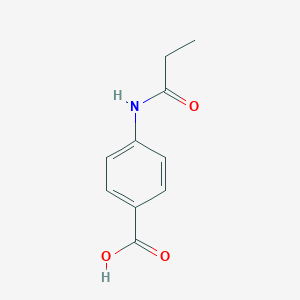
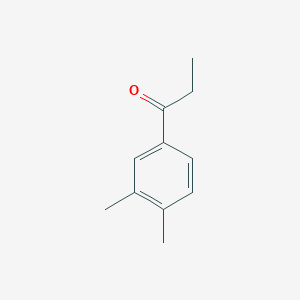
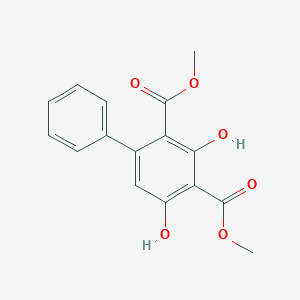
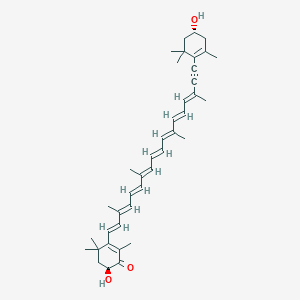

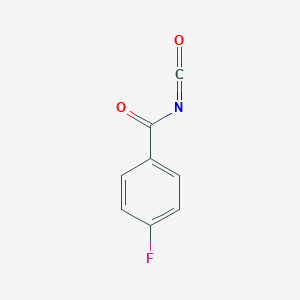
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
